1-Dodecyl-3-phenyl-2-thiourea
Overview
Description
“1-Dodecyl-3-phenyl-2-thiourea” is a chemical compound with the linear formula C19H32N2S . It has a molecular weight of 320.544 .
Synthesis Analysis
A practical synthesis of symmetrical thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . The synthesis of this compound can be achieved from Dodecylamine and Phenyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C19H32N2S .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .
Scientific Research Applications
Synthesis and Characterization of Thiourea Derivatives
Thiourea derivatives, including 1-Dodecyl-3-phenyl-2-thiourea, have been synthesized and characterized to explore their potential applications. Studies have focused on the regioselectivity of cyclization reactions, leading to the formation of structurally distinct isomers. These processes are critical for the development of compounds with specific biological activities or physical properties. The structural elucidation of these compounds relies on advanced spectroscopic techniques and quantum chemical calculations, highlighting their potential as precursors for more complex molecules (Perekhoda et al., 2017).
Non-Ionic Surfactant Applications
New thiourea-based non-ionic surfactants have been prepared from readily available raw materials, demonstrating varied solubility and stability properties. These surfactants, including derivatives of this compound, have shown significant antimicrobial activities against several microorganism strains, suggesting their potential use in cleaning and agriculture. Their corrosion inhibition behavior on metals like chromium and aluminum further extends their application scope (Ullah et al., 2017).
Catalytic Applications
Micellar solutions of sodium dodecyl sulfate (SDS) have been utilized for the one-pot conversion of alkyl halides to disulfides, demonstrating the distinct catalytic effect of thiourea compounds in facilitating these reactions. Such applications reveal the utility of thiourea derivatives in synthetic chemistry, offering efficient and odorless synthesis methods for important chemical moieties (Firouzabadi et al., 2010).
Corrosion Inhibition
This compound has been specifically studied as an effective corrosion inhibitor for steel in acidic solutions. Through techniques such as potentiodynamic polarization measurement and electrochemical impedance spectroscopy, it was found that this compound significantly inhibits steel corrosion, with high inhibition efficiency. This application is particularly relevant in industrial processes where metal preservation is critical (Dinh et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 1-phenyl-3-(2-thiazolyl)-2-thiourea (pttu), is known to inhibit dopamine β-hydroxylase
Mode of Action
Pttu has been found to decrease melanin biosynthesis by inhibiting tyrosinase catalytic activity and accelerating tyrosinase degradation via the ubiquitin-dependent proteasome pathway . It’s possible that 1-Dodecyl-3-phenyl-2-thiourea might have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Pttu is known to affect the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. PTTU decreases melanin biosynthesis by inhibiting the activity and stability of tyrosinase, a key enzyme in the melanogenesis pathway .
Result of Action
Pttu has been found to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes (nhems)
Biochemical Analysis
Biochemical Properties
1-Dodecyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studies related to pigmentation and visualization of developmental processes in model organisms like zebrafish . Additionally, this compound interacts with insulin-like growth factor (IGF) signaling pathways, affecting neural crest and mesodermal development .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In zebrafish embryos, it alters the regulation of retinoic acid and IGF signaling, leading to changes in craniofacial development . Furthermore, it inhibits melanogenesis, which is essential for studies involving pigmentation . The compound also activates autophagy in neurons, indicating its potential role in cellular maintenance and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to tyrosinase, inhibiting its activity and thus preventing melanin synthesis . This binding interaction is crucial for its role in pigmentation studies. Additionally, the compound affects IGF signaling pathways, which are vital for cellular growth and development . The inhibition of these pathways leads to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and has a melting point of 68-71°C . Over time, it can degrade, affecting its efficacy in long-term studies. In zebrafish embryos, prolonged exposure to the compound leads to alterations in neural crest development and thyroid hormone signaling . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits melanogenesis without significant adverse effects . Higher doses can lead to toxicity and developmental abnormalities. For instance, in zebrafish embryos, higher concentrations of the compound disrupt jaw development and extraocular muscle organization . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes oxidation at the sulfur moiety, catalyzed by FAD-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . The compound’s metabolism affects its biological activity and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. The compound’s distribution is crucial for its efficacy in biochemical studies.
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function . It may be directed to particular organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Properties
IUPAC Name |
1-dodecyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVTHRQMWWTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374460 | |
Record name | 1-Dodecyl-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-78-9 | |
Record name | 1-Dodecyl-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-DODECYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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